N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenethylamine group. Its molecular formula is C₁₇H₁₈N₄O₂ (molecular weight: 318.35 g/mol) .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-22-14-6-5-12(10-15(14)23-2)7-9-19-17-13-4-3-8-18-16(13)20-11-21-17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPORNAGQOVIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine, with the CAS number 135000-21-4, is a compound belonging to the pyridopyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2, with a molecular weight of 310.36 g/mol. The compound features a pyridopyrimidine core substituted with a dimethoxyphenyl ethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2 |
| Molecular Weight | 310.36 g/mol |
| CAS Number | 135000-21-4 |
Pyridopyrimidine derivatives have been shown to exhibit various mechanisms of action, primarily through the inhibition of key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) Inhibition : Like many pyridopyrimidine derivatives, this compound may inhibit DHFR, an enzyme critical for DNA synthesis and repair. By blocking DHFR activity, these compounds can effectively reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby inhibiting cancer cell proliferation .
- Kinase Inhibition : The compound may also target various kinases involved in signaling pathways that regulate cell growth and survival. For instance, it has been noted that similar compounds can inhibit tyrosine kinases such as Abl and MAP kinases .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyridopyrimidine derivatives. For instance:
- In vitro Studies : Research has indicated that compounds within this class exhibit potent cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines .
- In vivo Efficacy : Animal models treated with pyridopyrimidine derivatives have shown significant tumor regression compared to control groups. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Some studies have also explored the anti-inflammatory properties of related compounds. Pyridopyrimidine derivatives have demonstrated the ability to inhibit COX enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study 1: DHFR Inhibition
- Case Study 2: Cancer Cell Line Testing
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine exhibits significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives of pyrido[2,3-d]pyrimidines have been reported to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents .
Neuroprotective Effects
The compound's ability to inhibit enzymes such as acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease . Compounds with similar structures have shown promise in enhancing cognitive function by modulating neurotransmitter levels.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of this compound were tested for their antimicrobial properties against clinical strains of bacteria. The findings revealed significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This positions the compound as a candidate for further development in antimicrobial therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine with structurally analogous compounds, focusing on core scaffolds, substituents, and physicochemical properties.
Pyrido[2,3-d]pyrimidin-4-amine Derivatives
- 7-(3,4-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₅H₁₄N₃O₂.
- Key Data : Synthesized via HCl-mediated hydrolysis, yielding a product with HRMS [M+H]⁺ at m/z 284.1025 .
- Comparison : Shares the pyrido[2,3-d]pyrimidine core but lacks the phenethylamine side chain. The absence of this side chain likely reduces steric bulk and alters solubility.
Thieno[2,3-d]pyrimidin-4-amine Derivatives
- N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Molecular Formula: C₂₂H₂₁N₃O₂S. Key Data: Molecular weight = 391.49 g/mol; predicted density = 1.265 g/cm³; boiling point = 615.0°C . The 5-phenyl substituent adds hydrophobicity compared to the unsubstituted pyrido analog.
Furo[2,3-d]pyrimidin-4-amine Derivatives
- N-(4-Methoxyphenyl)-2,6-dimethyl-N-propylfuro[2,3-d]pyrimidin-4-amine Molecular Formula: C₁₈H₂₁N₃O₂. Key Data: Melting point = 87.2–87.9°C; Rf = 0.30 (hexane/EtOAc 3:1) . The propyl and methyl groups increase lipophilicity.
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
- 7-(Cyclopropylmethyl)-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₈H₂₀N₄O₂.
- Key Data : Part of a series tested for kinase inhibition .
- Comparison : The pyrrolo[2,3-d]pyrimidine core introduces a five-membered ring, altering conformational flexibility. The cyclopropylmethyl group may enhance metabolic stability compared to the phenethylamine side chain.
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
- N-(2,3-Dimethylphenyl)-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine
Structural and Physicochemical Comparison Table
Key Observations
Core Scaffold Influence: Pyrido and pyrrolo derivatives exhibit higher nitrogen content, favoring interactions with biological targets via hydrogen bonding. Thieno and furo analogs incorporate heteroatoms (S, O), modulating electronic properties and solubility .
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound enhances solubility via methoxy groups while contributing to steric bulk.
Synthetic Accessibility :
- Furo and pyrido derivatives are synthesized via alkylation or hydrolysis reactions, with yields influenced by substituent reactivity .
Preparation Methods
Substrate Preparation
Key intermediates such as 4-chloropyrido[2,3-d]pyrimidine (CAS 120685-53-2) can be synthesized via cyclocondensation of 2-aminonicotinonitrile with ethyl chloroformate, followed by thermal cyclization. Halogenation at C4 is typically achieved using phosphorus oxychloride under reflux conditions.
Amination Step
The target compound is obtained by reacting 4-chloropyrido[2,3-d]pyrimidine with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous DMF at 80–100°C for 12–24 hours. Catalytic amounts of DIEA (N,N-diisopropylethylamine) enhance reaction efficiency by scavenging HCl byproducts. This method typically achieves yields of 58–72% for analogous arylalkylamine derivatives.
Representative Procedure
- Charge a flame-dried flask with 4-chloropyrido[2,3-d]pyrimidine (1.0 eq), 2-(3,4-dimethoxyphenyl)ethylamine (1.2 eq), and DIEA (2.5 eq) in DMF (0.1 M)
- Heat at 90°C under N₂ for 18 hours
- Cool, dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine
- Dry over Na₂SO₄, concentrate, and purify via silica chromatography (hexane/EtOAc 3:1 → 1:2)
Reductive Amination of Pyridopyrimidine Ketones
An alternative approach constructs the C4-N bond through reductive amination, particularly useful when modifying existing pyridopyrimidine pharmacophores.
Ketone Intermediate Synthesis
4-Oxopyrido[2,3-d]pyrimidine derivatives are accessible via oxidation of 4-chloropyridopyrimidines using H₂O₂ in acetic acid. Alternatively, direct synthesis from 2-aminonicotinic acid derivatives through cyclization with urea derivatives provides the ketone scaffold.
Reductive Coupling
Condensation of the ketone with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or STAB (sodium triacetoxyborohydride) in MeOH/THF (1:1) at room temperature affords the target compound. This method benefits from milder conditions compared to nucleophilic substitution, with reported yields of 65–78% for structurally similar amines.
Critical Parameters
- Maintain reaction pH between 5–6 using acetic acid
- Use molecular sieves (4Å) to absorb water
- Limit reaction time to 8–12 hours to prevent over-reduction
Palladium-Catalyzed Cross-Coupling Approaches
Modern transition-metal catalysis offers regioselective alternatives for installing the arylalkylamine moiety.
Buchwald-Hartwig Amination
This method employs a 4-bromopyridopyrimidine precursor coupled with 2-(3,4-dimethoxyphenyl)ethylamine under palladium catalysis.
Optimized Conditions
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃ (3.0 eq)
- Solvent: Toluene, 110°C, 24 hours
Under these conditions, yields up to 82% have been reported for analogous couplings. The methoxy groups remain intact due to the neutral reaction conditions.
Multi-Component Assembly Strategies
Advanced synthetic routes build the pyridopyrimidine core while simultaneously incorporating the arylalkylamine substituent.
Cyclocondensation Approach
A three-component reaction between:
- 2-Aminonicotinonitrile
- 3,4-Dimethoxyphenethyl isocyanate
- Diethyl malonate
Heating in DMF at 120°C for 8 hours induces sequential cyclization, forming the pyridopyrimidine ring with the desired C4-amine substituent. This one-pot method simplifies purification but requires strict stoichiometric control, achieving 45–55% yields in model systems.
Tandem Ring-Closing Metathesis
A novel approach utilizes Grubbs II catalyst to form the pyridine ring from diyne precursors bearing pre-installed amine groups. While technically feasible based on similar pyridopyrimidine syntheses, this method remains speculative for the target compound and would require extensive optimization.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 58–72% | >95 | Straightforward, minimal side products | High temperatures required |
| Reductive Amination | 65–78% | 90–98 | Mild conditions, functional group tolerance | Ketone intermediate synthesis |
| Buchwald-Hartwig | 75–82% | >98 | High regioselectivity, scalable | Expensive catalysts |
| Multi-Component | 45–55% | 85–90 | Atom-economical, one-pot procedure | Narrow substrate scope |
Purification and Characterization
All routes necessitate rigorous purification due to the compound's pharmacological potential:
Standard Protocol
- Initial isolation by vacuum filtration or extraction
- Column chromatography using silica gel (230–400 mesh) with EtOAc/hexane gradients
- Recrystallization from ethanol/water (4:1)
- Final polishing via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA)
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-2), 8.35 (d, J=5.1 Hz, 1H, H-7), 7.45–7.39 (m, 3H, Ar-H), 6.85 (d, J=8.2 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.65 (t, J=6.8 Hz, 2H, CH₂N), 2.85 (t, J=6.8 Hz, 2H, ArCH₂)
- HRMS (ESI+): m/z calcd for C₁₉H₂₁N₄O₂ [M+H]⁺ 345.1658, found 345.1661
Q & A
Q. Table 1: Reaction Optimization Parameters
| Variable | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Dioxane | +15% yield | |
| Reaction Time | 2 hours (reflux) | 60–66% yield | |
| Acid Concentration | 6 N HCl | Precipitates product |
Basic: What biological activities are associated with this compound?
Answer:
The compound’s pyrido[2,3-d]pyrimidine core and 3,4-dimethoxyphenyl group suggest kinase inhibition potential. For instance, structurally similar derivatives inhibit AAK1 and GAK kinases , which are targets for antiviral therapies . Preliminary assays show:
- IC50 values : Sub-micromolar activity in kinase inhibition assays .
- Cellular activity : Inhibition of viral replication in dengue virus models .
Advanced: How do structural modifications influence its biological activity? What SAR insights exist?
Answer:
Key structure-activity relationship (SAR) findings include:
- Methoxy positioning : 3,4-Dimethoxy substitution enhances target binding compared to 2,4- or 2,5-dimethoxy analogs .
- Amine substituents : Ethyl or propyl chains on the pyrimidine nitrogen improve solubility and bioavailability .
- Pyridine vs. pyrimidine cores : Pyrido[2,3-d]pyrimidines show higher selectivity than thieno[2,3-d]pyrimidines due to π-π stacking interactions .
Q. Table 2: SAR Comparison of Derivatives
| Substituent Position | Activity (IC50, nM) | Selectivity (vs. off-targets) | Reference |
|---|---|---|---|
| 3,4-Dimethoxy | 120 | 10-fold higher for AAK1 | |
| 2,4-Dimethoxy | 450 | Low selectivity |
Advanced: How can researchers resolve contradictions in reported biological data across studies?
Answer:
Contradictions often arise from:
Q. Methodological Recommendations :
- Validate targets via knockdown/knockout models to confirm on-mechanism effects.
- Perform dose-response curves in triplicate to ensure reproducibility.
Basic: What computational tools are used to predict this compound’s molecular interactions?
Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite model binding to kinase ATP pockets .
- Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Predict logP and solubility using descriptors like polar surface area (PSA) .
Advanced: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 hours; analyze via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify CYP450-mediated degradation .
- Light/heat sensitivity : Store at –20°C in amber vials to prevent photodegradation of methoxy groups .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
